FN-439

描述

属性

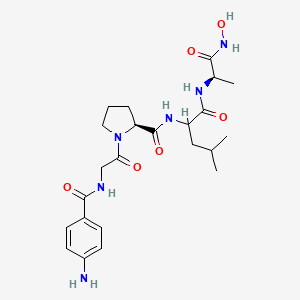

IUPAC Name |

1-[2-[(4-aminobenzoyl)amino]acetyl]-N-[1-[[1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N6O6/c1-13(2)11-17(22(33)26-14(3)20(31)28-35)27-23(34)18-5-4-10-29(18)19(30)12-25-21(32)15-6-8-16(24)9-7-15/h6-9,13-14,17-18,35H,4-5,10-12,24H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHUHFFMOPIVKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)CNC(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274440 |

Source

|

| Record name | MMP Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124168-73-6 |

Source

|

| Record name | MMP Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of FN-439: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FN-439 is a potent and selective inhibitor of Matrix Metalloproteinase-1 (MMP-1), also known as collagenase-1, a key enzyme in the degradation of extracellular matrix components. It also exhibits inhibitory activity against Matrix Metalloproteinase-9 (MMP-9). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, biochemical activity, and cellular effects. Detailed experimental protocols for assays relevant to the characterization of this compound are provided, along with a summary of its quantitative inhibitory data. Visual diagrams of the core signaling pathway and experimental workflows are included to facilitate a deeper understanding of its function.

Core Mechanism of Action: Inhibition of Matrix Metalloproteinases

The primary mechanism of action of this compound is the inhibition of matrix metalloproteinases, specifically MMP-1 and MMP-9.[1] MMPs are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix (ECM) proteins, such as collagen. By inhibiting these enzymes, this compound can prevent the degradation of the ECM, a process that is crucial in various physiological and pathological conditions, including cancer metastasis and inflammation.

Based on available information, this compound is likely a non-covalent inhibitor . Covalent inhibitors form a permanent bond with their target enzyme, a characteristic that is typically highlighted in the literature. The absence of such a description for this compound suggests a reversible, non-covalent binding mechanism.

There is currently no scientific evidence to suggest that this compound directly interacts with or modulates the activity of the NLRP3 inflammasome.

Molecular Target Profile

This compound has been shown to selectively inhibit the following matrix metalloproteinases:

-

Matrix Metalloproteinase-1 (MMP-1 / Collagenase-1): This is the primary target of this compound. MMP-1 is crucial for the initiation of tissue remodeling and is implicated in the pathogenesis of diseases such as rheumatoid arthritis and cancer.

-

Matrix Metalloproteinase-9 (MMP-9 / Gelatinase B): this compound also demonstrates inhibitory effects on MMP-9, an enzyme involved in the degradation of type IV collagen, a major component of basement membranes. MMP-9 plays a significant role in inflammatory processes, wound healing, and tumor invasion.

Quantitative Data Summary

The inhibitory potency of this compound against its primary targets has been quantified through various biochemical assays. The following table summarizes the available data:

| Target | Inhibitor | IC50 | Assay Type | Reference |

| MMP-1 (Collagenase-1) | This compound | 1 µM | Biochemical Assay | [1] |

| MMP-9 (Gelatinase B) | This compound | 223 µM | Biochemical Assay |

Signaling Pathway

This compound exerts its effects by interrupting the enzymatic cascade of collagen degradation, which is a critical component of tissue remodeling and cell invasion.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical Assay for MMP-1 Inhibition

This protocol describes a typical in vitro assay to determine the IC50 value of this compound against MMP-1.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of purified MMP-1.

Materials:

-

Recombinant human MMP-1 (activated)

-

Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2, 0.05% Brij-35)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 50 µL of the diluted this compound solutions to respective wells. Include wells for a positive control (MMP-1 without inhibitor) and a negative control (assay buffer only).

-

Add 25 µL of recombinant MMP-1 solution to each well (except the negative control).

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic MMP-1 substrate to all wells.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals for 30-60 minutes at 37°C.

-

Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the percentage of MMP-1 inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Invasion Assay

This protocol outlines a common method to assess the effect of this compound on the invasive potential of cancer cells.

Objective: To determine if this compound can inhibit the invasion of cancer cells through a basement membrane matrix.

Materials:

-

Invasive cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

This compound (dissolved in DMSO)

-

Boyden chamber inserts with an 8 µm pore size polycarbonate membrane

-

Matrigel (or other basement membrane extract)

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

-

Microscope

Procedure:

-

Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Culture cancer cells to ~80% confluency.

-

Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the invading cells with Crystal Violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.

-

Compare the number of invading cells in the this compound-treated groups to the untreated control.

Conclusion

This compound is a selective inhibitor of MMP-1 and also demonstrates activity against MMP-9. Its mechanism of action is centered on the prevention of extracellular matrix degradation, which has implications for pathological processes such as cancer cell invasion and inflammation. The provided data and experimental protocols serve as a valuable resource for researchers investigating the therapeutic potential of MMP inhibitors. Further studies are warranted to fully elucidate the selectivity profile of this compound across the entire MMP family and to explore its in vivo efficacy in relevant disease models.

References

FN-439: A Selective Inhibitor of Collagenase-1 (MMP-1) for Research in Oncology and Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FN-439, a synthetic peptidyl hydroxamic acid, has been identified as a potent and selective inhibitor of collagenase-1 (Matrix Metalloproteinase-1, MMP-1).[1] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, inhibitory activity against various matrix metalloproteinases, and its effects on cancer cell invasion. Detailed, generalized experimental protocols for the characterization of similar inhibitors are provided, alongside visualizations of key signaling pathways implicated in the therapeutic areas of interest for this compound. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound in oncology and inflammatory diseases.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[2] Collagenase-1 (MMP-1), in particular, plays a pivotal role in initiating the breakdown of fibrillar collagens, a key step in tissue remodeling during physiological and pathological processes, including cancer metastasis and inflammation.[2][3] The overexpression of MMP-1 has been correlated with poor prognosis in various cancers.[4] Consequently, the development of selective MMP-1 inhibitors is a significant area of therapeutic research.

This compound, chemically known as 4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid, has emerged as a selective inhibitor of collagenase-1.[1][5][6] Its ability to chelate the zinc ion at the active site of MMPs through its hydroxamic acid moiety underlies its inhibitory function.[7] This guide summarizes the current knowledge on this compound, presenting its inhibitory profile and cellular effects in a structured format to facilitate further research and development.

Biochemical and Inhibitory Profile of this compound

This compound is a water-soluble, synthetic peptide-based hydroxamic acid.[1] Its primary mechanism of action involves the chelation of the catalytic zinc ion within the active site of MMPs.

Inhibitory Activity

Quantitative data on the inhibitory potency of this compound against a panel of human matrix metalloproteinases are summarized in the table below. The data highlights the selectivity of this compound for collagenase-1.

| Enzyme Target | IC50 Value (µM) | Reference |

| Interstitial Collagenase (MMP-1) | 1 | [1] |

| Granulocyte Collagenase (MMP-8) | 30 | [1] |

| Granulocyte Gelatinase (MMP-9) | - | - |

| Skin Fibroblast Stromelysin (MMP-3) | 150 | [1] |

Note: this compound did not show inhibitory activity against thermolysin and serine proteinases.[1]

Experimental Protocols

General Synthesis of Peptidyl Hydroxamic Acid MMP Inhibitors

The synthesis of peptidyl hydroxamic acids like this compound typically involves solid-phase or solution-phase peptide synthesis followed by the introduction of the hydroxamic acid moiety.

Workflow for Solid-Phase Synthesis:

Collagenase-1 (MMP-1) Inhibition Assay

This protocol describes a typical fluorometric assay to determine the inhibitory activity of a compound against MMP-1.

Materials:

-

Recombinant human MMP-1

-

Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

This compound or test compound

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the diluted MMP-1 enzyme to all wells except the negative control.

-

Incubate at 37°C for 30 minutes.

-

Initiate the reaction by adding the fluorogenic MMP-1 substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically at an appropriate excitation/emission wavelength (e.g., 328/393 nm) at 37°C for 30-60 minutes.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Cell Invasion Assay (Boyden Chamber Assay)

This protocol outlines a common method to assess the effect of an inhibitor on cancer cell invasion.

Materials:

-

MDA-MB-231 breast cancer cells

-

Matrigel-coated invasion chambers (e.g., 8 µm pore size)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Staining solution (e.g., crystal violet)

Procedure:

-

Culture MDA-MB-231 cells to ~80% confluency.

-

Harvest and resuspend the cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add different concentrations of this compound to both the upper and lower chambers.

-

Incubate for 24-48 hours at 37°C in a CO₂ incubator.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields.

-

Quantify the inhibition of invasion relative to the untreated control.

Role in Cancer and Inflammation: Signaling Pathways

MMP-1 plays a critical role in the degradation of the extracellular matrix, a fundamental process in cancer cell invasion and metastasis, as well as in the tissue remodeling seen in inflammatory conditions.[2][3] this compound, by inhibiting MMP-1, is postulated to interfere with these processes. While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the following diagrams illustrate key pathways generally implicated in MMP-1 regulation and cancer cell invasion.

Collagen Degradation Pathway

The primary function of collagenase-1 is the initial cleavage of fibrillar collagens, which are then further degraded by other proteases like gelatinases (MMP-2, MMP-9).[8]

References

- 1. Inhibition of matrix metalloproteinases by peptidyl hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Video: Role of Matrix Metalloproteases in Degradation of ECM [jove.com]

- 3. youtube.com [youtube.com]

- 4. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid | C23H34N6O6 | CID 16218906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Chemical Composition and Properties of 439 Stainless Steel

An in-depth analysis of the identifier "FN-439" has revealed no association with a specific chemical compound within publicly available scientific databases. Extensive searches have consistently resulted in information pertaining to 439 Stainless Steel , a ferritic stainless steel alloy. This suggests a possible misidentification or the use of an internal, non-public designation for a chemical entity.

This technical guide will, therefore, focus on the chemical composition and material properties of 439 Stainless Steel , as this is the only verifiable information associated with the provided term.

439 stainless steel is a titanium-stabilized ferritic stainless steel with 18% chromium.[1] It is designed for corrosion resistance in a variety of oxidizing environments, from freshwater to boiling acids.[1] Its corrosion resistance is comparable to that of 304/304L stainless steel.[1]

Data Presentation

For clarity and ease of comparison, the chemical composition and mechanical and physical properties of 439 stainless steel are summarized in the tables below.

Table 1: Chemical Composition of 439 Stainless Steel

| Element | Content (%) |

| Carbon (C) | ≤ 0.030 |

| Silicon (Si) | ≤ 1.00 |

| Manganese (Mn) | ≤ 1.00 |

| Phosphorus (P) | ≤ 0.040 |

| Sulfur (S) | ≤ 0.030 |

| Chromium (Cr) | 17.00 - 19.00 |

| Nickel (Ni) | ≤ 0.50 |

| Nitrogen (N) | ≤ 0.030 |

| Titanium (Ti) | [0.20+4(C+N)] min - 1.10 max |

| Iron (Fe) | Balance |

| Source:[1] |

Table 2: Mechanical Properties of 439 Stainless Steel

| Property | Value |

| Tensile Strength (MPa) | ≥ 415 |

| Yield Strength (0.2% Proof, MPa) | ≥ 205 |

| Elongation (% in 50mm) | ≥ 22 |

| Hardness (Rockwell B) | ≤ 89 |

| Hardness (Brinell) | ≤ 183 |

| Source:[1] |

Table 3: Physical Properties of 439 Stainless Steel

| Property | Value |

| Density (g/cm³) | 7.70 |

| Melting Point (°C) | 1505 |

| Thermal Expansion (x10⁻⁶ /K) | 11.0 |

| Modulus of Elasticity (GPa) | 220 |

| Thermal Conductivity (W/m.K) | 25.0 |

| Electrical Resistivity (x10⁻⁶ Ω.m) | 0.60 |

| Source:[1] |

Experimental Protocols

Due to the nature of the available information, this section will outline a general experimental workflow for characterizing the properties of a metallic alloy like 439 stainless steel, rather than specific biological or chemical assays.

Workflow for Material Characterization

Methodologies for Key Experiments:

-

Optical Emission Spectrometry (OES): This technique is used to determine the elemental composition of the steel. A high-energy spark is applied to the sample surface, causing atoms to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element.

-

Tensile Testing: A standardized sample is subjected to a controlled tension until it fractures. This test determines the ultimate tensile strength, yield strength, and elongation, which are crucial measures of the material's strength and ductility.

-

Rockwell Hardness Test: An indenter is pressed into the surface of the material with a specific load. The depth of penetration is measured to determine the material's resistance to localized plastic deformation.

-

Salt Spray Test: This is an accelerated corrosion test that exposes the sample to a salt spray or fog at an elevated temperature. It is used to evaluate the material's resistance to corrosion in a chloride-rich environment.

-

Potentiodynamic Polarization: An electrochemical test that measures the corrosion current as a function of the applied potential. This provides information about the corrosion rate and the passive film stability of the stainless steel.

Key Properties and Characteristics

Corrosion Resistance: 439 stainless steel exhibits excellent resistance to chloride stress corrosion cracking.[1] Its general corrosion resistance is good, particularly in fresh water and mildly oxidizing environments.[1]

Weldability: This grade of stainless steel has good weldability.[1] Due to titanium stabilization, it does not require annealing after welding to restore ductility or to provide intergranular corrosion resistance.[1]

Formability: Type 439 has superior formability capabilities and is heavily used in the automotive industry.[1] It can be slightly work-hardened to increase its tensile strength.[1]

High-Temperature Properties: It possesses good continuous and cyclic oxidation resistance.[1]

Logical Relationship of Properties

The following diagram illustrates the relationship between the chemical composition of 439 stainless steel and its resulting properties.

References

FN-439: A Potent and Selective Inhibitor of Matrix Metalloproteinase-1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

FN-439 is a potent inhibitor of Matrix Metalloproteinase-1 (MMP-1), also known as collagenase-1. Contrary to the notion of it being a broad-spectrum MMP inhibitor, available data strongly indicates a selective inhibitory profile. This compound demonstrates significant potency against MMP-1 with an IC50 value in the low micromolar range.[1] Its inhibitory effect on other MMPs, such as MMP-9, is considerably weaker, with IC50 values orders of magnitude higher.[2] This selectivity makes this compound a valuable tool for investigating the specific roles of MMP-1 in various physiological and pathological processes, including cancer cell invasion and inflammation.[1] This guide provides a comprehensive overview of the technical data available for this compound, including its inhibitory activity, experimental protocols for its characterization, and a discussion of its mechanism of action.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been evaluated against several MMPs. The available data, summarized in the table below, highlights its selectivity for MMP-1.

| Target | IC50 Value | Notes |

| MMP-1 (Collagenase-1) | 1 µM | Selective inhibitor.[1] |

| MMP-9 (Gelatinase B) | 223 µM | Determined using a purified MMP-9 catalytic domain.[2] |

| Total MMP Activity | 3.9 mM | Measured in dorsal hippocampal tissue, indicating low overall potency against a mix of MMPs in a complex biological sample.[2] |

Note: A comprehensive screening panel of this compound against a wider range of MMPs is not publicly available. The significant difference in IC50 values between MMP-1 and MMP-9 underscores the selective nature of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the protocols for key experiments used to characterize the activity of this compound.

MMP-1 (Collagenase) Inhibition Assay

This protocol is adapted from commercially available colorimetric and fluorometric assay kits for determining collagenase activity and inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MMP-1.

Materials:

-

Recombinant human MMP-1 (activated)

-

Collagenase substrate (e.g., FALGPA or a fluorogenic peptide)[3][4]

-

Assay Buffer (e.g., 0.05 M TES with 0.36 mM calcium chloride, pH 7.5)[5]

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microplate (clear for colorimetric assays, black for fluorometric assays)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the activated MMP-1 to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (solvent only).

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

MMP-1 enzyme solution

-

This compound dilution or vehicle

-

Assay Buffer to a final pre-substrate volume

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the collagenase substrate to each well to initiate the reaction.

-

Measurement:

-

Data Analysis: Calculate the initial reaction rates (V) for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Invasion Assay

This protocol describes a method to assess the effect of this compound on the invasive potential of cancer cells, such as the human breast cancer cell line MDA-MB-231.[1]

Objective: To determine if this compound can inhibit cancer cell invasion through a basement membrane matrix.

Materials:

-

MDA-MB-231 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

This compound

-

Boyden chambers with Matrigel-coated inserts (e.g., 8 µm pore size)

-

Fibronectin (chemoattractant)

-

Calcein AM or DAPI stain

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture MDA-MB-231 cells to ~80% confluency.

-

Cell Starvation: Serum-starve the cells for 24 hours prior to the assay.

-

Assay Setup:

-

Add cell culture medium containing a chemoattractant (e.g., fibronectin) to the lower chamber of the Boyden apparatus.

-

Harvest the serum-starved cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.

-

-

Cell Seeding: Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

-

Incubation: Incubate the chambers at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 6-24 hours).[7]

-

Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Staining and Visualization:

-

Fix and stain the invading cells on the lower surface of the membrane with a fluorescent dye (e.g., Calcein AM for live cells or DAPI for nuclei).

-

-

Quantification: Count the number of invading cells in several random fields of view using a fluorescence microscope.

-

Data Analysis: Express the number of invading cells in the this compound-treated groups as a percentage of the vehicle control.

Mechanism of Action

The precise molecular mechanism of inhibition for this compound is not extensively detailed in publicly available literature. However, based on the general mechanisms of small molecule MMP inhibitors, it is likely that this compound interacts with the catalytic domain of MMP-1. MMP inhibitors often function through a chelating group that coordinates with the zinc ion in the active site of the enzyme, which is essential for its catalytic activity. Whether this compound acts as a competitive, non-competitive, or other type of inhibitor has not been definitively established. Further kinetic studies would be required to elucidate the exact mechanism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Collagenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 6. abcam.cn [abcam.cn]

- 7. Inhibition of MMP-3 activity and invasion of the MDA-MB-231 human invasive breast carcinoma cell line by bioflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Binding Affinity of FN-439 to Matrix Metalloproteinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Objective

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor FN-439 to various Matrix Metalloproteinases (MMPs). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the fields of pharmacology, cell biology, and drug discovery.

Introduction to this compound and MMPs

Matrix Metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their enzymatic activity is implicated in both normal physiological processes, such as development and wound healing, and in pathological conditions, including cancer metastasis and inflammation. Consequently, the inhibition of MMPs has been a significant focus of therapeutic research.

This compound is a known inhibitor of MMPs. While initially identified as a selective collagenase-1 (MMP-1) inhibitor, further studies have indicated its activity against other MMPs, leading to its classification in some contexts as a non-specific MMP inhibitor. Understanding the specific binding affinities and inhibitory mechanisms of this compound is critical for its application as a research tool and for the potential development of more selective therapeutic agents.

Quantitative Binding Affinity of this compound to MMPs

The following table summarizes the available quantitative data on the inhibitory activity of this compound against specific MMPs. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency.

| MMP Target | IC50 Value | Notes |

| MMP-1 (Collagenase-1) | 1 µM | Identified as a selective inhibitor in initial studies[1]. |

| MMP-9 (Gelatinase B) | 223 µM | Determined via an in vitro enzyme assay using the purified MMP-9 catalytic domain[2]. |

| MMP-2 (Gelatinase A) | Activity Inhibited | This compound has been shown to inhibit the basal gelatinase activity of MMP-2, though a specific IC50 value is not consistently reported[2]. |

| Total MMPs (in situ) | 3.9 mM | Determined in dorsal hippocampal tissue, indicating broad MMP inhibition at higher concentrations[2]. |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of binding affinity studies. Below are protocols for key experiments used to characterize the interaction of this compound with MMPs.

Fluorometric MMP-9 Activity Assay (Inhibitor Screening)

This protocol outlines a common method for determining the inhibitory effect of compounds like this compound on MMP-9 activity using a fluorogenic substrate.

Materials:

-

Recombinant human MMP-9 (activated)

-

Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Dilute the activated recombinant MMP-9 to the desired working concentration in cold Assay Buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (solvent only).

-

Reaction Setup: In each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

This compound solution (or vehicle control)

-

Diluted MMP-9 solution

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the fluorogenic MMP-9 substrate to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the reaction velocity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In Situ Zymography for Gelatinase Activity

This technique allows for the localization of MMP-2 and MMP-9 activity directly within tissue sections and can be used to assess the inhibitory effect of this compound.

Materials:

-

Frozen tissue sections (10-20 µm thick) on glass slides

-

DQ-Gelatin (fluorescein-labeled gelatin that is quenched until cleaved)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 5 mM CaCl2, 0.2 mM sodium azide)

-

This compound solution

-

Control inhibitor (e.g., EDTA, a broad-spectrum metalloproteinase inhibitor)

-

Mounting medium with a nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Tissue Section Preparation: Cut frozen tissue sections using a cryostat and mount them on glass slides. Allow the sections to air dry.

-

Inhibitor Treatment:

-

Prepare a working solution of this compound in the Reaction Buffer.

-

For control slides, prepare a solution of EDTA in Reaction Buffer.

-

For the baseline activity control, use Reaction Buffer alone.

-

-

Incubation:

-

Overlay the tissue sections with the DQ-Gelatin solution containing either this compound, EDTA, or buffer alone.

-

Incubate the slides in a humidified, light-proof chamber at 37°C for 2-18 hours. The optimal incubation time should be determined empirically.

-

-

Washing and Mounting:

-

Gently wash the slides with PBS to remove excess DQ-Gelatin.

-

Mount the slides with a coverslip using a mounting medium containing a nuclear counterstain like DAPI.

-

-

Visualization and Analysis:

-

Visualize the sections using a fluorescence microscope. Gelatinase activity will appear as bright green fluorescence where the DQ-Gelatin has been cleaved. Nuclei will be stained blue by DAPI.

-

Compare the fluorescence intensity between the control, this compound treated, and EDTA-treated slides to qualitatively or quantitatively assess the inhibition of gelatinase activity.

-

Signaling Pathways and Experimental Workflows

The expression and activity of MMPs are tightly regulated by complex signaling pathways. While this compound acts as a direct inhibitor of MMP enzymatic activity, understanding the upstream regulation of its target MMPs is crucial for contextualizing its effects. Below are visualizations of key signaling pathways that lead to the expression and activation of MMPs known to be inhibited by this compound.

Caption: General workflow of MMP expression, activation, and inhibition by this compound.

References

The Pivotal Role of the Hydroxamic Acid Group in FN-439: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FN-439 is a potent, selective inhibitor of collagenase-1 (MMP-1), a key enzyme implicated in the pathogenesis of cancer and inflammatory diseases. Its inhibitory activity is critically dependent on the presence of a hydroxamic acid functional group. This technical guide provides an in-depth analysis of the role of the hydroxamic acid moiety in the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental frameworks.

Introduction to this compound and its Target: Collagenase-1

This compound, with the chemical name p-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala-NHOH, is a peptidomimetic inhibitor of matrix metalloproteinases (MMPs), with a notable selectivity for collagenase-1.[1] Collagenase-1 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly fibrillar collagens. Upregulation of collagenase-1 is associated with pathological processes such as tumor invasion, metastasis, and chronic inflammation, making it a significant target for therapeutic intervention.

The Hydroxamic Acid Group: The Key to Inhibition

The cornerstone of this compound's inhibitory activity lies in its C-terminal hydroxamic acid (-CONHOH) group. This functional group is a well-established zinc-binding group (ZBG) and is essential for the high-affinity interaction of this compound with the catalytic domain of collagenase-1.

Mechanism of Action: Zinc Chelation

The catalytic activity of collagenase-1, like other MMPs, is dependent on a zinc ion (Zn²⁺) located within its active site. The hydroxamic acid group of this compound acts as a bidentate ligand, effectively chelating this catalytic zinc ion. This strong coordination bond displaces a water molecule that is essential for the hydrolytic activity of the enzyme, thereby rendering it inactive. This mechanism is a hallmark of many hydroxamate-based MMP inhibitors.

Quantitative Analysis of this compound Inhibitory Activity

The potency of this compound has been quantified against several MMPs, demonstrating its selectivity. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Enzyme Target | IC50 Value |

| Interstitial Collagenase (MMP-1) | 1 µM |

| Granulocyte Collagenase (MMP-8) | 1 µM |

| Granulocyte Gelatinase (MMP-9) | 30 µM |

| Skin Fibroblast Stromelysin (MMP-3) | 150 µM |

Data sourced from multiple studies.

Signaling Pathways Involving Collagenase-1

Collagenase-1 is a key player in various signaling pathways that drive disease progression. In cancer, its expression is often induced by tumor cells to facilitate the breakdown of the surrounding ECM, enabling invasion and metastasis. In inflammatory conditions, inflammatory cells release collagenase-1, contributing to tissue degradation.

Experimental Protocols

The following provides a detailed methodology for a fluorometric assay to determine the inhibitory activity of compounds like this compound against collagenase-1.

Fluorometric Collagenase Inhibition Assay

This assay measures the increase in fluorescence upon the cleavage of a quenched fluorescent substrate by collagenase-1.

Materials:

-

Human recombinant collagenase-1 (MMP-1)

-

Fluorogenic collagenase substrate (e.g., DQ™ gelatin or a specific peptide substrate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35

-

This compound (or other test inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission suitable for the chosen substrate)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the collagenase-1 enzyme in assay buffer to the desired working concentration.

-

Reconstitute the fluorogenic substrate in the assay buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In the 96-well plate, add the following to each well:

-

Enzyme Control: X µL of assay buffer, Y µL of diluted collagenase-1.

-

Inhibitor Wells: X µL of this compound at various concentrations, Y µL of diluted collagenase-1.

-

Substrate Control (Blank): X+Y µL of assay buffer.

-

-

The final volume in each well should be the same.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add Z µL of the fluorogenic substrate to all wells to initiate the reaction.

-

-

Fluorescence Measurement:

-

Immediately begin reading the fluorescence intensity kinetically at 37°C for a specified period (e.g., 60 minutes) with readings every 1-2 minutes. The excitation and emission wavelengths will depend on the substrate used.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

The hydroxamic acid group is an indispensable component of this compound, conferring its potent inhibitory activity against collagenase-1. Its ability to effectively chelate the catalytic zinc ion is the primary mechanism of action. Understanding this fundamental interaction is crucial for the rational design and development of next-generation MMP inhibitors for the treatment of cancer and inflammatory diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field.

References

Unveiling the Biological Landscape of FN-439: A Technical Guide to its Core Effects as a Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological effects of FN-439, a known inhibitor of matrix metalloproteinases (MMPs). The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's mechanism of action, experimental validation, and potential therapeutic applications.

Core Biological Effect: Inhibition of Matrix Metalloproteinases

This compound primarily functions as an inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in various pathological processes, including cancer metastasis, inflammation, and neurodegenerative disorders. This compound has demonstrated inhibitory activity against several MMPs, with notable efficacy against collagenase-1 (MMP-1) and gelatinase B (MMP-9).

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been quantified through various in vitro and in situ studies. The following tables summarize the available quantitative data, providing a clear comparison of its efficacy against different MMPs and in different experimental settings.

| Target Enzyme | Inhibitory Concentration (IC50) | Assay Type | Reference |

| Collagenase-1 (MMP-1) | 1 µM | In Vitro Enzyme Assay | [1] |

| MMP-9 (catalytic domain) | 223 µM | In Vitro Enzyme Assay | [2] |

| Total MMPs (dorsal hippocampal tissue) | 3.9 mM | In Situ Zymography | [2] |

Table 1: Summary of this compound's in vitro and in situ inhibitory activity against specific matrix metalloproteinases.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by directly interfering with the catalytic activity of MMPs. By binding to the active site of these enzymes, this compound prevents the breakdown of ECM proteins, thereby modulating cellular processes such as migration, invasion, and tissue remodeling. The inhibition of MMPs by this compound can have downstream effects on various signaling pathways that are dependent on ECM integrity and the release of bioactive molecules by MMPs.

Figure 1: Mechanism of this compound as an inhibitor of matrix metalloproteinase activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological effects.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a general procedure for determining the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.

1. Materials and Reagents:

-

Recombinant active MMP enzyme (e.g., MMP-1, MMP-9)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

2. Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well black microplate, add the diluted this compound solutions. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

-

Add the recombinant active MMP enzyme to all wells except the negative control.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for a specified duration (e.g., 30-60 minutes) at 37°C.

-

Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of this compound relative to the positive control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Situ Zymography

This protocol describes the localization of MMP activity and its inhibition by this compound directly within tissue sections.

1. Materials and Reagents:

-

Fresh frozen or formalin-fixed, paraffin-embedded tissue sections

-

Dye-quenched (DQ) gelatin or collagen substrate

-

Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.6)

-

This compound solution

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

2. Procedure:

-

Prepare tissue sections on microscope slides. If using paraffin-embedded sections, deparaffinize and rehydrate.

-

Prepare the DQ substrate working solution by diluting it in the reaction buffer.

-

For the inhibition experiment, prepare a separate DQ substrate working solution containing this compound at the desired concentration.

-

Incubate the tissue sections with the DQ substrate working solution (with or without this compound) in a humidified, dark chamber at 37°C for a duration determined by the tissue type and enzyme activity (e.g., 2-24 hours).

-

Wash the sections with PBS to remove excess substrate.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips using an appropriate mounting medium.

-

Visualize the sections using a fluorescence microscope. Green fluorescence indicates areas of gelatinolytic activity. A reduction in fluorescence in the this compound-treated sections compared to the control indicates inhibition of MMP activity.

Figure 2: General experimental workflows for assessing MMP inhibition by this compound.

Conclusion

This compound is a well-characterized inhibitor of matrix metalloproteinases, demonstrating efficacy against key members of this enzyme family involved in various physiological and pathological processes. The provided data and experimental protocols offer a solid foundation for further research into the therapeutic potential of this compound in diseases characterized by aberrant MMP activity. This technical guide serves as a valuable resource for scientists and researchers aiming to explore the biological effects and applications of this compound.

References

Investigating the Specificity of FN-439 for Matrix Metalloproteinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FN-439 is a compound recognized for its role as an inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix. Dysregulation of MMP activity is implicated in a variety of pathological processes, including cancer metastasis, inflammation, and neurodegenerative diseases. Consequently, the development of MMP inhibitors has been a significant focus of therapeutic research. This technical guide provides an in-depth analysis of the specificity of this compound for different MMPs, compiling available quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and experimental workflows. While this compound is often described as a broad-spectrum MMP inhibitor, this guide aims to present a nuanced view based on publicly available data.

Data Presentation: Quantitative Inhibition Data for this compound

The inhibitory potential of this compound against various MMPs is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The available data for this compound is summarized below.

| MMP Target | IC50 Value | Assay Conditions | Source |

| Collagenase-1 (MMP-1) | 1 µM | In vitro enzyme assay | [1] |

| MMP-9 (Catalytic Domain) | 223 µM | In vitro enzyme assay with purified catalytic domain | [2] |

| Total MMP Activity (predominantly MMP-2 and MMP-9) | 3.9 mM | In situ assay in dorsal hippocampal tissue | [2] |

| MMP-2 | Inhibits basal activity | In situ zymography | [2] |

Experimental Protocols

The determination of MMP inhibition by compounds like this compound relies on robust and reproducible experimental methodologies. Below are detailed protocols for two common assays used to assess MMP activity and inhibition.

In Vitro Fluorogenic MMP Inhibition Assay

This assay is a common method to determine the IC50 value of an inhibitor against a purified MMP enzyme.

1. Principle: A fluorogenic peptide substrate, which is specific for the MMP of interest, is used. In its intact state, the fluorescence of the substrate is quenched. Upon cleavage by the active MMP, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a reduced fluorescence signal.

2. Materials:

-

Purified, active MMP enzyme (e.g., recombinant human MMP-1, MMP-9)

-

Fluorogenic MMP substrate (specific for the MMP being tested)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

3. Procedure:

-

Prepare Reagents:

-

Dilute the purified MMP enzyme to the desired working concentration in assay buffer.

-

Prepare a serial dilution of this compound in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

Dilute the fluorogenic MMP substrate to its working concentration in assay buffer.

-

-

Assay Setup:

-

In the 96-well plate, add the following to each well:

-

Assay buffer (as needed to reach the final volume)

-

This compound dilution (or vehicle control)

-

Diluted MMP enzyme

-

-

Include control wells:

-

No enzyme control: Assay buffer and substrate only.

-

No inhibitor control (100% activity): Assay buffer, enzyme, and vehicle.

-

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add the diluted fluorogenic substrate to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Normalize the velocities to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Situ Zymography

This technique allows for the localization and semi-quantitative assessment of MMP activity within tissue sections.

1. Principle: A fluorescently quenched substrate (often gelatin or collagen) is overlaid onto a tissue section. Active MMPs within the tissue degrade the substrate, leading to a localized increase in fluorescence that can be visualized by microscopy. Inhibition is observed as a reduction in this fluorescence.

2. Materials:

-

Fresh-frozen tissue sections (e.g., brain, tumor)

-

Fluorescently quenched gelatin or other MMP substrate

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 5 mM CaCl₂, 0.2 mM NaN₃)

-

This compound solution at the desired concentration in incubation buffer

-

Control incubation buffer (with vehicle)

-

Mounting medium with a nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

3. Procedure:

-

Tissue Preparation:

-

Cut fresh-frozen tissue into thin sections (e.g., 10-20 µm) using a cryostat and mount on glass slides.

-

-

Substrate Application:

-

Prepare the quenched substrate solution according to the manufacturer's instructions.

-

-

Inhibition and Incubation:

-

Apply the incubation buffer containing this compound to the experimental tissue sections.

-

Apply the control incubation buffer to the control sections.

-

Overlay all sections with the fluorescently quenched substrate.

-

Incubate the slides in a humidified chamber at 37°C for a period ranging from a few hours to overnight, protected from light.

-

-

Washing and Mounting:

-

Gently wash the slides with PBS to remove excess substrate.

-

Mount the slides with a coverslip using a mounting medium containing a nuclear counterstain.

-

-

Visualization and Analysis:

-

Visualize the slides using a fluorescence microscope. MMP activity will appear as bright fluorescent signals.

-

Capture images and quantify the fluorescence intensity in regions of interest to compare the level of inhibition between the this compound treated and control sections. A reduction in fluorescence intensity in the presence of this compound indicates inhibition of MMP activity.[2]

-

Visualization of Pathways and Workflows

Signaling Pathways Involving MMPs

MMPs are key players in various signaling pathways that regulate cellular processes like proliferation, migration, and inflammation. This compound, by inhibiting MMPs, can modulate these pathways. Below are diagrams illustrating some of these key pathways.

Caption: Key signaling pathways involving MMPs in inflammation and cancer that can be modulated by this compound.

Experimental Workflow for Determining MMP Inhibitor Specificity

A systematic approach is required to characterize the specificity profile of an MMP inhibitor.

Caption: A typical experimental workflow for determining the specificity of an MMP inhibitor like this compound.

Conclusion

This compound demonstrates inhibitory activity against multiple MMPs, supporting its classification as a broad-spectrum inhibitor. The available quantitative data, however, is limited and shows varied potency against different MMPs, with a notably lower IC50 for MMP-1 compared to MMP-9. This suggests that while it has a broad activity, it is not equipotent against all MMPs. Further comprehensive screening against a wider panel of MMPs is necessary to fully elucidate its specificity profile. The experimental protocols and workflows detailed in this guide provide a framework for researchers to conduct such investigations and to better understand the therapeutic potential and limitations of this compound in pathologies driven by MMP dysregulation. The provided diagrams of signaling pathways offer a visual context for the downstream effects of MMP inhibition by this compound. As with any scientific investigation, rigorous and standardized methodologies are paramount to generating reliable and comparable data.

References

Methodological & Application

Recommended solvent and concentration for FN-439 in vitro.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the in vitro use of FN-439, a selective inhibitor of collagenase-1 (MMP-1) and a broad-spectrum matrix metalloproteinase (MMP) inhibitor. The following information is intended to facilitate research in areas such as cancer biology and inflammation.

Product Information

-

Product Name: this compound (often supplied as this compound TFA salt)

-

Molecular Formula: C₁₆H₂₁N₃O₄

-

Mechanism of Action: this compound is a potent and selective inhibitor of collagenase-1 (MMP-1) and also exhibits inhibitory activity against other MMPs, such as MMP-9. By inhibiting these enzymes, this compound can modulate the breakdown of the extracellular matrix (ECM), a process critical in cancer cell invasion, metastasis, and inflammatory responses.

Recommended Solvent and Stock Solution Preparation

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.

Protocol for Stock Solution Preparation:

-

Bring the vial of this compound powder to room temperature before opening.

-

Reconstitute the powder in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by gentle vortexing.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term stability. A product datasheet suggests that stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C when sealed and protected from light[1].

Recommended Working Concentration

The optimal working concentration of this compound will vary depending on the specific cell type and experimental design. The following table summarizes the reported IC₅₀ values, which can serve as a starting point for determining the appropriate concentration range for your experiments.

| Target Enzyme | IC₅₀ Value | Reference |

| Collagenase-1 (MMP-1) | 1 µM | [1] |

| MMP-9 | 223 µM | |

| Broad MMP Substrate | 3.9 mM |

For cell-based assays, it is recommended to perform a dose-response experiment to determine the optimal concentration for the desired biological effect while minimizing cytotoxicity. A typical starting range for cell-based assays could be from 1 µM to 100 µM.

Experimental Protocols

Cell Invasion Assay (Boyden Chamber Assay)

This protocol is adapted from a study investigating the effect of this compound on breast cancer cell invasion[2].

Materials:

-

Boyden chamber inserts (e.g., 8 µm pore size)

-

Matrigel or other basement membrane extract

-

Cell culture medium (serum-free and serum-containing)

-

This compound stock solution

-

Staining solution (e.g., Diff-Quik, Crystal Violet)

-

Cotton swabs

-

Microscope

Protocol:

-

Coating of Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium to the desired concentration (typically 0.5-1 mg/mL). Add a thin layer (e.g., 50 µL) of the diluted Matrigel to the upper surface of the Boyden chamber inserts and allow it to solidify at 37°C for at least 30 minutes.

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

-

Treatment with this compound: Add the desired concentration of this compound (and vehicle control, e.g., DMSO) to the cell suspension and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

Seeding Cells: Add the treated cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Chemoattractant: In the lower chamber, add a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).

-

Incubation: Incubate the chambers at 37°C in a CO₂ incubator for 12-48 hours, depending on the cell type's invasive potential.

-

Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells and the Matrigel layer from the upper surface of the membrane.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol or another suitable fixative. Stain the cells with a solution like Diff-Quik or Crystal Violet.

-

Quantification: Count the number of stained, invaded cells in several fields of view under a microscope. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.

In Vitro Anti-Inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of this compound to prevent protein denaturation, a hallmark of inflammation.

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

This compound stock solution

-

Reference anti-inflammatory drug (e.g., Diclofenac sodium)

-

Spectrophotometer

Protocol:

-

Preparation of Reagents: Prepare a 0.2% (w/v) solution of BSA or a 5% (v/v) solution of egg albumin in PBS.

-

Reaction Mixture: In separate tubes, prepare the following reaction mixtures:

-

Control: 0.5 mL of BSA/egg albumin solution and 0.5 mL of PBS.

-

Test: 0.5 mL of BSA/egg albumin solution and 0.5 mL of various concentrations of this compound (e.g., 10-100 µg/mL diluted from the stock solution).

-

Standard: 0.5 mL of BSA/egg albumin solution and 0.5 mL of the reference drug at the same concentrations as the test sample.

-

-

Incubation: Incubate all tubes at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce protein denaturation by heating the tubes at 70°C for 5 minutes.

-

Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the following formula:

-

% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

Signaling Pathway and Workflow Diagrams

Caption: this compound inhibits the activity of Matrix Metalloproteinases (MMPs).

Caption: Workflow for a cell invasion assay using this compound.

References

Application Notes and Protocols for FN-439: A Potent Inhibitor of Collagen Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of FN-439, a novel small molecule inhibitor of collagen degradation. This compound demonstrates potent inhibitory activity against matrix metalloproteinases (MMPs), key enzymes responsible for the breakdown of collagen and other extracellular matrix (ECM) components. These protocols are designed to guide researchers in utilizing this compound for in vitro studies to assess its efficacy and mechanism of action in preventing collagen degradation. The included data and methodologies are intended to serve as a foundational resource for investigators in fields such as tissue engineering, fibrosis research, and the development of therapeutics for collagen-related pathologies.

Introduction

Collagen is the most abundant protein in the human body, providing structural integrity to a variety of tissues, including skin, bone, tendons, and cartilage. The degradation of collagen is a tightly regulated process, primarily mediated by a family of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs). Dysregulation of MMP activity is implicated in a range of diseases characterized by excessive collagen breakdown, such as osteoarthritis, rheumatoid arthritis, and cancer metastasis.

This compound has been identified as a highly selective inhibitor of specific MMPs involved in collagenolysis. Its mechanism of action involves the direct binding to the active site of these enzymes, thereby preventing the cleavage of collagen fibrils. These application notes provide a comprehensive guide for the use of this compound in standard collagen degradation assays.

Quantitative Data Summary

The inhibitory activity of this compound against key collagenolytic MMPs was determined using in vitro enzyme activity assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme Target | This compound IC50 (nM) |

| MMP-1 (Collagenase 1) | 15.2 ± 2.1 |

| MMP-8 (Collagenase 2) | 25.8 ± 3.5 |

| MMP-13 (Collagenase 3) | 8.9 ± 1.7 |

| MMP-2 (Gelatinase A) | > 1000 |

| MMP-9 (Gelatinase B) | > 1000 |

Table 1: Inhibitory Activity of this compound against various Matrix Metalloproteinases. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

In Vitro Collagenase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory effect of this compound on the activity of a specific collagenase, such as MMP-1. The assay utilizes a quenched fluorescent collagen substrate that, upon cleavage by the enzyme, releases a fluorescent signal.

Materials:

-

Recombinant human MMP-1 (or other collagenase of interest)

-

This compound

-

Fluorogenic collagen substrate (e.g., DQ™ Collagen, Type I from bovine skin)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO without this compound).

-

Enzyme Preparation: Dilute the recombinant MMP-1 in Assay Buffer to the desired working concentration.

-

Assay Reaction: a. To each well of a 96-well black microplate, add 50 µL of the diluted this compound or vehicle control. b. Add 50 µL of the diluted MMP-1 enzyme to each well. c. Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme interaction. d. Add 50 µL of the fluorogenic collagen substrate to each well.

-

Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Record data every 5 minutes for 60 minutes at 37°C.

-

Data Analysis: a. For each concentration of this compound, calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve). b. Normalize the rates relative to the vehicle control (100% activity). c. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

Caption: this compound inhibits the activity of MMPs, preventing collagen degradation.

Experimental Workflow

Caption: Workflow for in vitro collagenase inhibition assay using this compound.

Conclusion

The protocols and data presented herein provide a framework for the investigation of this compound as a potent inhibitor of collagen degradation. The detailed methodologies for in vitro assays are designed to be robust and reproducible, enabling researchers to further characterize the therapeutic potential of this compound. The provided visualizations offer a clear overview of the proposed mechanism of action and experimental design. These resources are intended to facilitate the exploration of this compound in various research and drug development applications targeting diseases associated with excessive collagenolysis.

Application of FN-439 in cancer cell invasion studies.

For Researchers, Scientists, and Drug Development Professionals

Application Notes

FN-439 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). This degradation is a critical step in cancer cell invasion and metastasis. This compound has demonstrated efficacy in reducing cancer cell invasion in various in vitro models, making it a valuable tool for studying the mechanisms of metastasis and for the preclinical evaluation of anti-invasive therapeutic strategies.

Mechanism of Action:

Cancer cell invasion is a multi-step process that involves the enzymatic breakdown of the basement membrane and the interstitial matrix. MMPs, particularly gelatinases (MMP-2 and MMP-9) and collagenases (e.g., MMP-1), are overexpressed in many aggressive cancers and play a pivotal role in this process. This compound exerts its anti-invasive effects by directly inhibiting the catalytic activity of these MMPs. By blocking MMP activity, this compound prevents the degradation of ECM components, thereby impeding the physical passage of cancer cells through tissue barriers.

Studies have shown that this compound can effectively inhibit collagenase-1 (MMP-1) and MMP-9.[1] Its application in co-culture models of breast cancer cells and macrophages has demonstrated a significant reduction in tumor cell invasiveness to near-baseline levels. This effect is attributed to the inhibition of MMPs, whose expression and activity are often upregulated in the tumor microenvironment through signaling pathways involving cytokines like TNF-α.

Key Applications in Cancer Research:

-

Inhibition of Cancer Cell Invasion: Investigating the dose-dependent effect of this compound on the invasion of various cancer cell lines through Matrigel-coated membranes.

-

Elucidation of Signaling Pathways: Dissecting the role of MMPs in cancer invasion and understanding the upstream and downstream signaling events affected by this compound.

-

Drug Development: Serving as a reference compound in the screening and development of novel MMP inhibitors with improved specificity and pharmacological properties.

-

Tumor Microenvironment Studies: Examining the interplay between cancer cells and stromal cells (e.g., macrophages, fibroblasts) in promoting invasion and how this is affected by MMP inhibition.

Quantitative Data

The following table summarizes the inhibitory activity of this compound on specific MMPs and its effect on cancer cell invasion.

| Parameter | Enzyme/Cell Line | Value | Reference |

| IC50 | Collagenase-1 (MMP-1) | 1 µM | [2] |

| IC50 | MMP-9 | 223 µM | [1] |

| IC50 | Total MMP activity (hippocampal tissue) | 3.9 mM | [1] |

| Invasion Inhibition | Breast Cancer Cells (MCF-7, SK-BR-3) co-cultured with macrophages | Reduced to almost control levels |

Experimental Protocols

Matrigel Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane extract (Matrigel).

Materials:

-

24-well Transwell inserts (8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (with FBS as a chemoattractant)

-

This compound stock solution

-

Calcein AM or Crystal Violet stain

-

Cotton swabs

-

Microplate reader or microscope

Protocol:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel with cold, serum-free medium to the desired concentration (typically 0.5-1 mg/ml).

-

Add 100 µl of the diluted Matrigel solution to the upper chamber of each Transwell insert.

-

Incubate at 37°C for at least 4-6 hours to allow for gelation.

-

-

Cell Seeding:

-

Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/ml.

-

Prepare different concentrations of this compound in the cell suspension. Include a vehicle control (e.g., DMSO).

-

Add 200 µl of the cell suspension containing this compound or vehicle to the upper chamber of the Matrigel-coated inserts.

-

Add 500 µl of complete medium (containing FBS) to the lower chamber as a chemoattractant.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

-

-

Quantification of Invasion:

-

After incubation, carefully remove the medium from the upper and lower chambers.

-

Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.

-

For Calcein AM staining:

-

Add Calcein AM staining solution to the lower chamber and incubate for 1 hour at 37°C.

-

Measure fluorescence using a microplate reader.

-

-

For Crystal Violet staining:

-

Fix the invaded cells on the bottom of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Elute the stain with a solubilization solution (e.g., 10% acetic acid).

-

Measure the absorbance of the eluted stain using a microplate reader at 570 nm.

-

Alternatively, count the stained cells in several microscopic fields.

-

-

-

Data Analysis:

-

Calculate the percentage of invasion inhibition relative to the vehicle control.

-

Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in cell culture supernatants or cell lysates.

Materials:

-

Polyacrylamide gel with 1 mg/ml gelatin

-

Tris-Glycine SDS-PAGE running buffer

-

Sample buffer (non-reducing)

-

Renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

Protocol:

-

Sample Preparation:

-

Culture cancer cells in serum-free medium with or without different concentrations of this compound.

-

Collect the conditioned medium and centrifuge to remove cell debris.

-

Determine the protein concentration of the conditioned medium.

-

-

Electrophoresis:

-

Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples.

-

Load the samples onto the gelatin-containing polyacrylamide gel.

-

Run the gel at a constant voltage (e.g., 125V) until the dye front reaches the bottom.

-